molecular formula C49H74N12O19S2 B12686758 Oxytocin citrate CAS No. 74499-03-9

Oxytocin citrate

Cat. No.: B12686758
CAS No.: 74499-03-9
M. Wt: 1199.3 g/mol
InChI Key: BVNZZOQHXXRKBW-BXUJZNQYSA-N
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Description

Oxytocin citrate is a synthetic derivative of oxytocin, a naturally occurring hormone and neuropeptide. Oxytocin is primarily known for its role in childbirth and lactation, where it stimulates uterine contractions and milk ejection. This compound combines oxytocin with citric acid to enhance its stability and solubility for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxytocin citrate is synthesized through solid-phase peptide synthesis, a method commonly used for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of oxytocin involves the formation of a disulfide bond between two cysteine residues, which is crucial for its biological activity .

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by purification using high-performance liquid chromatography. The purified peptide is then combined with citric acid to form this compound. The final product is lyophilized to obtain a stable powder form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Oxytocin citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxytocin citrate has a wide range of scientific research applications:

Mechanism of Action

Oxytocin citrate exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. Upon binding, it activates a signaling cascade that leads to an increase in intracellular calcium levels. This calcium influx triggers the contraction of smooth muscle cells in the uterus and mammary glands. Additionally, oxytocin influences social behavior and emotional regulation by acting on specific brain regions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Oxytocin Citrate

This compound is unique due to its enhanced stability and solubility compared to oxytocin alone. The addition of citric acid helps to maintain the peptide’s activity and prolong its shelf life, making it more suitable for pharmaceutical formulations .

Properties

CAS No.

74499-03-9

Molecular Formula

C49H74N12O19S2

Molecular Weight

1199.3 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C43H66N12O12S2.C6H8O7/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1

InChI Key

BVNZZOQHXXRKBW-BXUJZNQYSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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